molecular formula C21H19ClN2O2 B4617816 2-(4-CHLOROPHENYL)-8-METHYL-4-(MORPHOLINE-4-CARBONYL)QUINOLINE

2-(4-CHLOROPHENYL)-8-METHYL-4-(MORPHOLINE-4-CARBONYL)QUINOLINE

Cat. No.: B4617816
M. Wt: 366.8 g/mol
InChI Key: XHIISNZQQPJVNL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-8-methyl-4-(morpholine-4-carbonyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a 4-chlorophenyl group at the 2-position, a methyl group at the 8-position, and a morpholine-4-carbonyl group at the 4-position.

Scientific Research Applications

2-(4-Chlorophenyl)-8-methyl-4-(morpholine-4-carbonyl)quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-8-methyl-4-(morpholine-4-carbonyl)quinoline typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale production requires careful control of reaction conditions, purification processes, and waste management to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-8-methyl-4-(morpholine-4-carbonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can modify the quinoline ring or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce new functional groups at specific positions on the quinoline ring.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-8-methyl-4-(morpholine-4-carbonyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the quinoline ring.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the chlorophenyl and morpholine-4-carbonyl groups.

    8-Methylquinoline: Lacks the chlorophenyl and morpholine-4-carbonyl groups.

    4-Morpholinecarbonylquinoline: Lacks the chlorophenyl and methyl groups.

Uniqueness

2-(4-Chlorophenyl)-8-methyl-4-(morpholine-4-carbonyl)quinoline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its potential biological activity, while the morpholine-4-carbonyl group may improve its solubility and pharmacokinetic properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[2-(4-chlorophenyl)-8-methylquinolin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-14-3-2-4-17-18(21(25)24-9-11-26-12-10-24)13-19(23-20(14)17)15-5-7-16(22)8-6-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIISNZQQPJVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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